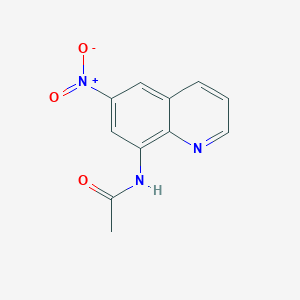

N-(6-Nitroquinolin-8-yl)acetamide

Description

N-(6-Nitroquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H9N3O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 6th position and an acetamide group at the 8th position of the quinoline ring makes this compound unique. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

CAS No. |

138451-23-7 |

|---|---|

Molecular Formula |

C11H9N3O3 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

N-(6-nitroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H9N3O3/c1-7(15)13-10-6-9(14(16)17)5-8-3-2-4-12-11(8)10/h2-6H,1H3,(H,13,15) |

InChI Key |

QIYUWKCPSMMRJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Nitroquinolin-8-yl)acetamide typically involves the nitration of quinoline followed by acylation. One common method includes the following steps:

Nitration of Quinoline: Quinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position.

Acylation: The nitrated quinoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-Nitroquinolin-8-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst

Major Products Formed

Reduction: 6-Aminoquinolin-8-yl acetamide.

Substitution: Various N-substituted quinoline derivatives.

Condensation: Complex heterocyclic compounds

Scientific Research Applications

N-(6-Nitroquinolin-8-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(6-Nitroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Hydroxy-5-nitrophenyl)acetamide

- N-(2-Hydroxy-5-nitrosophenyl)acetamide

- N-(2-Hydroxy-3-nitrophenyl)acetamide .

Uniqueness

N-(6-Nitroquinolin-8-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-(6-Nitroquinolin-8-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

This compound features a quinoline ring with a nitro group at position 6 and an acetamide group. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections.

2. Anticancer Properties

The compound has garnered attention for its anticancer effects. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including those from leukemia and solid tumors. The mechanism involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with cellular components through the following mechanisms:

- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that participate in cellular interactions.

- Formation of Reactive Oxygen Species (ROS): The compound enhances ROS generation, leading to oxidative stress in cancer cells, which is pivotal for inducing apoptosis .

- Hydrogen Bonding: The acetamide group facilitates interactions with biological molecules, enhancing the compound's efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Mechanism | Involves ROS generation and nitro group reduction |

Case Study: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including HL60 (leukemia) and A2780 (ovarian cancer). The compound exhibited an IC50 value significantly lower than many analogues, indicating strong cytotoxic potential .

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives, such as:

| Compound Name | Activity Type | IC50 Value |

|---|---|---|

| Clioquinol | Anticancer | 438 nM |

| 8-Hydroxyquinoline (NQ) | Antimicrobial | Lower than NQ |

| N-(2-Hydroxy-5-nitrophenyl)acetamide | Variable | Not specified |

These comparisons highlight the unique properties of this compound, particularly its distinct mechanism of action that does not rely on zinc ionophore activity, unlike some other quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.